(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11N3O3 It is characterized by the presence of a cyclopropoxy group, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for (5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine may involve large-scale nitration and cyclopropoxylation processes. These methods are designed to maximize yield and minimize impurities, often employing advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (5-Cyclopropoxy-4-aminopyridin-3-YL)methanamine .
Scientific Research Applications
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine: Similar structure but different positioning of the nitro and cyclopropoxy groups.
(5-Cyclopropoxy-6-nitropyridin-3-YL)methanamine: Another isomer with a different arrangement of functional groups.
Uniqueness
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers and other related compounds .
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(5-cyclopropyloxy-4-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-3-6-4-11-5-8(9(6)12(13)14)15-7-1-2-7/h4-5,7H,1-3,10H2 |
InChI Key |
VAFPVRZESGHVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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